N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
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Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H16F3NO4S2 and its molecular weight is 431.44. The purity is usually 95%.
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Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound that has garnered interest due to its unique structural features, including the furan and thiophene rings. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
The compound's structure includes:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Thiophene Ring : A five-membered ring containing sulfur.
- Methanesulfonamide Group : A sulfonamide functional group that enhances biological activity.
This combination of functional groups is known to influence the compound's reactivity and interaction with biological systems, potentially leading to diverse pharmacological effects.
Biological Activity Overview
Research on similar compounds suggests potential biological activities for this compound, including:
- Antimicrobial Properties : Compounds with furan and thiophene rings have been studied for their antibacterial and antifungal activities. For instance, derivatives of thiophene have shown significant inhibition against various bacterial strains, suggesting that our compound may exhibit similar effects .
- Anti-inflammatory Effects : The presence of the sulfonamide group is often associated with anti-inflammatory properties. Studies on related sulfonamides have demonstrated their ability to inhibit inflammatory pathways, which may be applicable to this compound .
- Potential Anticancer Activity : The structural motifs present in this compound are often linked to anticancer activity in literature. For example, furan derivatives have been reported to induce apoptosis in cancer cell lines .
Table 1: Biological Activities of Related Compounds
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation : The compound could bind to receptor sites, altering signaling pathways associated with pain and inflammation.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO4S2/c19-18(20,21)14-5-3-13(4-6-14)11-28(24,25)22-12-17(23,15-7-9-27-10-15)16-2-1-8-26-16/h1-10,22-23H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTLHNLBTJDPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.